molecular formula C9H9NO B3029488 Benzoxazole, 2-ethyl- CAS No. 6797-13-3

Benzoxazole, 2-ethyl-

Cat. No. B3029488
CAS RN: 6797-13-3
M. Wt: 147.17 g/mol
InChI Key: YPIFLXOVPCARGI-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are heterocyclic compounds that have garnered interest due to their diverse range of applications, including their use in coordination chemistry and their potential biological activities. The core structure of benzoxazole consists of a fusion between a benzene ring and an oxazole ring.

Synthesis Analysis

The synthesis of benzoxazole derivatives can vary depending on the desired substitution pattern on the benzoxazole core. For instance, the synthesis of 2-benzoxazole-1,10-phenanthrolines involves the coordination of these ligands with chromium(III) to form complexes with octahedral geometry around the chromium centers . Similarly, thiosemicarbazide derivatives are synthesized from 2-(ethylsulfanyl)benzohydrazide, which upon cyclization yield compounds with a 1,2,4-triazole ring, indicating the versatility of benzoxazole derivatives in forming various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the molecular structures of certain chromium(III) complexes bearing 2-benzoxazole-1,10-phenanthrolines have been determined, revealing an octahedral geometry . Additionally, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been characterized, comparing experimental data with theoretical calculations using Hartree–Fock and density functional theory .

Chemical Reactions Analysis

Benzoxazole derivatives participate in various chemical reactions. The reactivity of these compounds can be influenced by the presence of different substituents on the benzoxazole ring. For example, the reaction of 2-(bromodifluoromethyl)benzoxazole with tetrakis(dimethylamino)ethylene in the presence of aldehydes leads to the formation of 2-(difluoromethyl)benzoxazole alcohols . This demonstrates the reactivity of the benzoxazole moiety towards nucleophilic addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the electronic spectra of chromium complexes with benzoxazole ligands show d-d transitions typical of a pseudo-octahedral coordinated d3 ion . The antioxidant activities of new thiosemicarbazide derivatives derived from 2-(ethylsulfanyl)benzohydrazide have been evaluated, with some compounds showing better radical scavenging activity than standard antioxidants . Additionally, the vibrational spectroscopic investigations of 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole provide insights into the vibrational modes and stability of the compound .

Scientific Research Applications

  • Synthesis and Biological Potential : Benzoxazole derivatives, particularly 2-substituted ones like 2-ethyl benzoxazole, are notable for their wide range of applications in pharmaceutical research. They exhibit significant biological potential, including anticancer, antitumor, and inhibitory activities. Besides pharmaceutical uses, these compounds are also abundant in functional materials like engineering plastics, optical brighteners for textiles, and metal sensors (Nayak & Niranjan, 2017).

  • Antimicrobial Activity : Research on 2-mercapto benzoxazole derivatives demonstrates their effectiveness in inhibiting the growth of phytopathogenic fungi. These compounds show potential in the agricultural sector for protecting plants from fungal infections (Ismail, Jebur, & Khalid, 2016).

  • Anti-Inflammatory and Antioxidant Properties : 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Specific compounds within this class demonstrated significant potential as dual anti-inflammatory and antioxidant agents (Paralapalli et al., 2014).

  • Novel Drug Design : Benzoxazole-linked triazoles, which incorporate benzoxazole and triazole moieties, have been synthesized and evaluated for their antibacterial and anticancer efficacy. These compounds have shown significant potential as therapeutic agents in medical science, indicating the versatility of benzoxazole derivatives in drug design (Srivastava, Aggarwal, & Jain, 2015).

  • Spectroscopic and Computational Applications : The spectroscopic properties of benzoxazole derivatives have been studied using density functional theory calculations and molecular dynamics simulations. This research has implications for the development of new drugs and understanding the molecular interactions of benzoxazole compounds (Beegum et al., 2019).

  • COVID-19 Research : A benzoxazole derivative has been synthesized and evaluated for its antimicrobial activity and potential interactions with COVID-19 main protease. This indicates the relevance of benzoxazole compounds in current pandemic-related research (Zeyrek et al., 2021).

Safety And Hazards

The safety data sheet for Benzoxazole indicates that it may pose certain hazards, but specific information for “Benzoxazole, 2-ethyl-” is not available .

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the design and synthesis of benzoxazole derivatives provide value for the development of new drugs .

properties

IUPAC Name

2-ethyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIFLXOVPCARGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064478
Record name Benzoxazole, 2-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazole, 2-ethyl-

CAS RN

6797-13-3
Record name 2-Ethylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6797-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-ethyl-
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Record name Benzoxazole, 2-ethyl-
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Record name Benzoxazole, 2-ethyl-
Source EPA DSSTox
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Record name 2-ethylbenzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Kais Abood - Engineering and Technology Journal, 2016 - iasj.net
The present research work describes the synthesis of new heterocyclic compounds. The 2-Hydrazino benzoxazole pre-prepared was reacted with sodium nitrite and CuCN and afford …
Number of citations: 13 www.iasj.net
B Kuzu, C Hepokur, MA Alagoz, S Burmaoglu… - …, 2022 - Wiley Online Library
… The intermediates were cyclized with triphenylphospine (PPh 3 ; 12) and diethylazodicarboxylate (DEAD; 13) to obtain benzoxazole-2-ethyl-carboxylates (14–18) with 50–90 % yields …
B Beilenson, FM Hamer - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
A critical review is given of the known methods for preparing monomethincyanines. Certain v-alkylthiol derivatives of heterocyclic bases, and their quaternary salts, are described. 2-…
Number of citations: 29 pubs.rsc.org
V Kolmer - 2014 - opus.bibliothek.uni-wuerzburg.de
Lungenkrebs ist die führende Todesursache unter den Krebstodesfällen. Vor allem in späten Stadien diagnostizierter Lungenkrebs ist schwer zu behandeln und mit einer schlechten …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

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